2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine
Description
2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of methoxy groups and a thiomorpholine-carbonyl-morpholine moiety, making it a unique and versatile molecule in various chemical applications.
Properties
IUPAC Name |
[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-21-13-15-12(16-14(17-13)22-2)19-3-6-23-10(9-19)11(20)18-4-7-24-8-5-18/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHAIZPVRAQKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOC(C2)C(=O)N3CCSCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of Thiomorpholine-Carbonyl-Morpholine Moiety: This step involves the reaction of the triazine core with thiomorpholine and morpholine derivatives under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxy-6-[2-(morpholin-4-yl)morpholin-4-yl]-1,3,5-triazine: Lacks the thiomorpholine moiety, which may result in different chemical and biological properties.
2,4-dimethoxy-6-[2-(piperidin-4-yl)morpholin-4-yl]-1,3,5-triazine: Contains a piperidine ring instead of thiomorpholine, leading to variations in reactivity and applications.
Uniqueness
The presence of the thiomorpholine-carbonyl-morpholine moiety in 2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine imparts unique chemical and biological properties, making it distinct from other similar compounds
Biological Activity
The compound 2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine is a member of the triazine family, characterized by its unique structure which includes methoxy groups and a thiomorpholine-carbonyl-morpholine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical formula for this compound is . The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Triazine Core | Contains three nitrogen atoms and three carbon atoms |
| Methoxy Groups | Two methoxy (-OCH₃) substituents at positions 2 and 4 |
| Thiomorpholine Moiety | A thiomorpholine ring attached via a carbonyl group |
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 359.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially affecting metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that influence cell growth and survival.
- Gene Expression Modulation : The compound may modulate the expression of genes involved in various biological functions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of triazine compounds can demonstrate varying degrees of activity against bacteria and fungi. The specific activity of this compound against specific pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For example:
- Cell Line Studies : In vitro studies involving cancer cell lines have demonstrated that triazine derivatives can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The compound may exert its effects through pathways involving apoptosis regulation and cell cycle arrest.
Case Studies
- Study on Antiviral Activity : A related study on symmetrical triazine derivatives reported significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting that similar structures might offer insights into the antiviral potential of this compound .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various triazine derivatives against Vero cells, indicating a structure-activity relationship that could be relevant for understanding the biological activity of our compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Differences |
|---|---|
| 2,4-dimethoxy-6-[2-(morpholin-4-yl)morpholin-4-yl]-1,3,5-triazine | Lacks thiomorpholine moiety |
| 2,4-dimethoxy-6-[2-(piperidin-4-yl)morpholin-4-yl]-1,3,5-triazine | Contains piperidine instead of thiomorpholine |
The presence of the thiomorpholine moiety in our compound is hypothesized to enhance its biological activity compared to others lacking this feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
